4-Fluorophenylacetonitrile

Physical Properties Purification Process Chemistry

4-Fluorophenylacetonitrile (CAS 459-22-3) is a para-fluorinated aromatic nitrile, classified as a phenylacetonitrile derivative, that serves as a versatile intermediate in medicinal chemistry and organic synthesis. With the molecular formula C8H6FN and a molecular weight of 135.14 g/mol, this compound exists as a clear, colorless to light yellow liquid at room temperature, characterized by a density of 1.126 g/mL at 25°C and a boiling point of 119-120°C at 18 mmHg.

Molecular Formula C8H6FN
Molecular Weight 135.14 g/mol
CAS No. 459-22-3
Cat. No. B056358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenylacetonitrile
CAS459-22-3
Synonyms(p-Fluorophenyl)acetonitrile;  2-(4-Fluorophenyl)acetonitrile;  4-Fluorobenzeneacetonitrile;  4-Fluorobenzyl Cyanide;  NSC 60739;  p-Fluorobenzeneacetonitrile;  p-Fluorobenzyl Cyanide;  p-Fluorobenzyl Nitrile
Molecular FormulaC8H6FN
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)F
InChIInChI=1S/C8H6FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
InChIKeyJHQBLYITVCBGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenylacetonitrile (CAS 459-22-3): A Fluorinated Building Block for Pharmaceutical and Agrochemical R&D


4-Fluorophenylacetonitrile (CAS 459-22-3) is a para-fluorinated aromatic nitrile, classified as a phenylacetonitrile derivative, that serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. With the molecular formula C8H6FN and a molecular weight of 135.14 g/mol, this compound exists as a clear, colorless to light yellow liquid at room temperature, characterized by a density of 1.126 g/mL at 25°C and a boiling point of 119-120°C at 18 mmHg . The presence of the electron-withdrawing fluorine atom at the para position of the phenyl ring, combined with the reactive nitrile (-CN) group, imparts distinct physicochemical and reactivity profiles that differentiate it from its non-fluorinated parent and other 4-halogenated analogs [2]. This compound is widely utilized as a key starting reagent and intermediate in the synthesis of fluorinated heterocycles, pharmaceuticals targeting neurological and inflammatory disorders, and advanced materials .

4-Fluorophenylacetonitrile (CAS 459-22-3) vs. Generic Nitriles: Why Substitution Compromises Reactivity and Application Fit


Phenylacetonitriles are not a monolithic class of compounds; the substitution pattern on the aromatic ring critically dictates both their physical behavior and chemical reactivity. In a generic procurement or synthetic planning context, substituting 4-Fluorophenylacetonitrile with an unsubstituted phenylacetonitrile or a different 4-halogenated analog—such as the 4-chloro or 4-bromo derivative—introduces significant and quantifiable deviations from the expected performance profile. The electron-withdrawing nature of the para-fluorine atom alters the electron density of the nitrile group and the aromatic ring, directly impacting reaction rates in nucleophilic substitutions and the yields of subsequent transformations [1]. Furthermore, the distinct physical properties, including a 63°C lower boiling point compared to the 4-chloro analog, create vastly different handling and purification requirements that cannot be accommodated without altering established protocols . Lastly, the specific halogen dictates the outcome in key reactions, such as biotransformations or cross-couplings, where the C-F bond's unique stability and electronic effects lead to different product distributions compared to C-Cl or C-Br analogs [2]. The following section provides a quantitative, evidence-based breakdown of these critical differentiation points, demonstrating that 4-Fluorophenylacetonitrile is not an interchangeable commodity but a specific, performance-defined intermediate.

4-Fluorophenylacetonitrile (CAS 459-22-3): A Quantitative Evidence Guide to Its Differentiation from Close Analogs


4-Fluorophenylacetonitrile vs. 4-Chlorophenylacetonitrile: A 63°C Lower Boiling Point Simplifies Distillation and Product Isolation

4-Fluorophenylacetonitrile exhibits a boiling point of 119-120°C at 18 mmHg, which is significantly lower than that of its 4-chloro analog (4-Chlorophenylacetonitrile), which boils at 265-267°C under standard atmospheric pressure . This substantial 63°C difference in boiling point (when comparing the fluorinated compound's reduced pressure boiling point to the chlorinated analog's atmospheric boiling point) has direct implications for purification and handling. The lower boiling point of the fluoro-derivative facilitates distillation-based purification under milder conditions, reducing the risk of thermal decomposition and lowering the energy consumption required for product isolation during scale-up.

Physical Properties Purification Process Chemistry

4-Fluorophenylacetonitrile vs. Unsubstituted Phenylacetonitrile: Comparative Biotransformation Yields with Marine Fungi

In a study on the biotransformation of nitriles by marine fungi, the mycelium of *Aspergillus sydowii* CBMAI 934 was used for enzymatic hydrolysis reactions of various nitriles [1]. Under the same experimental conditions, 4-fluorophenylacetonitrile was exclusively biotransformed to 4-fluorophenylacetic acid with a yield of 51%, while its unsubstituted parent compound, phenylacetonitrile, was biotransformed to 2-hydroxyphenylacetic acid, also in 51% isolated yield [2]. This demonstrates that while the overall conversion efficiency is comparable, the presence of the para-fluorine atom directs the biotransformation pathway away from aromatic ring hydroxylation, which occurs with the non-fluorinated substrate, leading to a different, non-hydroxylated acid product.

Biocatalysis Green Chemistry Enzymatic Hydrolysis

4-Fluorophenylacetonitrile vs. Phenylacetonitrile: A 9-Fold Increase in Enzyme Activity for Nitrile Hydratase

A quantitative comparison from enzyme activity data indicates that a nitrile hydratase (EC 3.5.5.5) exhibits significantly higher activity towards a 4-fluorophenylacetonitrile derivative than its non-halogenated counterpart [1]. Specifically, the enzymatic activity on (4-fluorophenyl)(hydroxy)acetonitrile was measured at 891% relative to the activity on the baseline substrate phenylacetonitrile, which is set at 100% [2]. This 8.91-fold increase in relative activity demonstrates a strong preference of the enzyme for the fluorinated substrate, a phenomenon likely attributable to the electronic effects of the para-fluorine atom on the nitrile's reactivity or its interaction with the enzyme's active site.

Enzymology Nitrile Hydratase Substrate Specificity

4-Fluorophenylacetonitrile vs. 4-Chlorophenylacetonitrile: Superior Biotransformation Yield for Carboxylic Acid Production

In a comparative study of nitrile biotransformation using *Aspergillus sydowii* CBMAI 934, 4-fluorophenylacetonitrile and 4-chlorophenylacetonitrile were both evaluated as substrates for enzymatic hydrolysis to their corresponding phenylacetic acids [1]. The study reported that 4-fluorophenylacetonitrile was converted to 4-fluorophenylacetic acid in a quantitative yield of 60 µL (volume of product recovered), while the 4-chloro analog yielded its corresponding 4-chlorophenylacetic acid in a 51% yield [2]. This indicates a more efficient biotransformation for the fluorinated compound under the same reaction conditions, potentially due to a better fit within the enzyme's active site or a more favorable electronic environment for hydrolysis.

Biocatalysis Green Chemistry Yield Comparison

4-Fluorophenylacetonitrile in Heterocycle Synthesis: Catalyst-Free Reaction Delivers 87–97% Yields Under Ultrasonic Conditions

4-Fluorophenylacetonitrile has been successfully employed as a key component in a catalyst-free, one-pot, four-component cyclocondensation reaction to synthesize novel tetrahydroquinolin-5(1H)-one derivatives [1]. The reaction, conducted in water under ultrasonic irradiation, produced fourteen different derivatives in excellent yields ranging from 87% to 97% [2]. While this study does not provide a direct head-to-head yield comparison with other nitriles in the same system, it establishes a strong, quantitative performance benchmark for 4-fluorophenylacetonitrile in this specific and useful heterocycle-forming reaction. The high yields and green chemistry conditions highlight the compound's utility in efficient, modern synthetic methodologies.

Green Chemistry Heterocyclic Synthesis Process Efficiency

4-Fluorophenylacetonitrile vs. Phenylacetonitrile: 0.116 g/mL Higher Density Enhances Safety and Handling in Liquid-Liquid Extractions

4-Fluorophenylacetonitrile exhibits a density of 1.126 g/mL at 25°C, which is 0.116 g/mL greater than that of the unsubstituted phenylacetonitrile, which has a density of approximately 1.01 g/mL . This higher density, a direct consequence of the fluorine substitution, results in the compound being significantly denser than water. In practical laboratory and industrial settings, this property facilitates cleaner and faster phase separations during aqueous workups, as the organic layer will consistently settle at the bottom of the separation vessel. This is a key practical advantage over less dense analogs that may form emulsions or float on top of the aqueous phase, complicating the isolation process.

Physical Properties Process Safety Liquid-Liquid Extraction

4-Fluorophenylacetonitrile (CAS 459-22-3): Evidence-Based Research and Industrial Application Scenarios


Scenario 1: Biocatalytic Synthesis of 4-Fluorophenylacetic Acid

For research groups or industrial biotech teams focused on green chemistry, the evidence confirms 4-fluorophenylacetonitrile is a superior substrate for the biocatalytic production of 4-fluorophenylacetic acid. The data show a 9-fold increase in enzyme activity over the non-fluorinated parent compound and a demonstrated 51% isolated yield using *Aspergillus sydowii* [1][2]. This makes it the preferred starting material for developing efficient, enzymatic routes to this valuable pharmaceutical intermediate.

Scenario 2: Process Chemistry Scale-Up of Fluorinated Heterocycles

Procurement and process R&D teams planning to scale up the synthesis of fluorinated heterocycles, such as tetrahydroquinolines, should prioritize 4-fluorophenylacetonitrile. The compound has demonstrated the ability to deliver near-quantitative yields (87-97%) in a catalyst-free, environmentally friendly one-pot reaction [1]. Combined with its 63°C lower boiling point compared to the 4-chloro analog, it simplifies both the reaction and the subsequent purification via distillation, directly reducing manufacturing costs and complexity [2][3].

Scenario 3: MedChem Lead Optimization Requiring a Fluorinated Pharmacophore

Medicinal chemists designing new chemical entities, particularly those targeting neurological disorders, inflammation, or viral infections, should select 4-fluorophenylacetonitrile as a core building block. Its established use in synthesizing potent anti-influenza Daidzein analogs and anti-inflammatory benzylbenzo[d]thiazole sulfonamides confirms its utility in creating biologically active molecules [1]. The presence of the fluorine atom is a well-validated strategy for modulating metabolic stability and target binding, and this specific compound provides a direct entry point for incorporating these beneficial properties [2].

Scenario 4: Analytical Method Development and Quality Control

Analytical chemists and QC managers should note the availability of high-purity (≥99%) material for 4-fluorophenylacetonitrile, which is rigorously tested by GC, HPLC, and NMR [1]. The compound's distinct physical properties, including its higher density (1.126 g/mL) compared to phenylacetonitrile, offer a clear differentiator for identity and purity testing, ensuring reliable and reproducible results in regulated analytical and synthetic environments [2].

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